molecular formula C21H32FNO4 B157410 2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate CAS No. 926657-43-4

2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate

Cat. No.: B157410
CAS No.: 926657-43-4
M. Wt: 381.5 g/mol
InChI Key: BTYYXSHZANWPEB-UHFFFAOYSA-N
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Description

Inhibitor of KIAA1363 (or AADACL1)
KIAA1363 is a 2-acetyl monoacylglyceryl ether (MAGE) hydrolase that is upregulated in aggressive cancers from various tissues. The enzyme catalyzes the hydrolysis of the 2-acetyl MAGE to MAGE and serves as a central enzyme in the PAF and LPA signaling network. AS 115 is a potent and selective inactivator of KIAA1363, displaying an IC50 value of 150 nM when tested as a racemic mixture in the invasive ovarian cancer cell line SKOV3. Treatment of SKOV3 cells with 10 µM AS-115 for 4 hours significantly reduced the formation of MAGE, alkyl-lysophosphatidylcholine, and alkyl-lysophosphatidic acid. The activity of the individual enantiomers of AS 115, i.e. (+)-AS 115 and (−)-AS 115, has not been determined.

Scientific Research Applications

Chemical Synthesis and Intermediates

2-Fluorophenyl derivatives, similar to the compound , are often utilized as intermediates in the synthesis of various biologically active compounds. For instance, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a notable intermediate used in the synthesis of omisertinib (AZD9291), a medication used for the treatment of specific types of non-small cell lung cancer (Zhao et al., 2017). Another study discussed the directed lithiation of similar carbamate compounds, which, after reacting with various electrophiles, yield high yields of corresponding substituted products, highlighting the compound's role in chemical synthesis (Smith et al., 2013).

Insect Pest Control

In the realm of agriculture and pest control, derivatives of 2-Fluorophenyl carbamates have been studied for their use as insect hormonogenic compounds (juvenogens). These compounds show promise in the field of insect pest control, signifying their potential application in developing more effective and perhaps environmentally friendly pesticides (Wimmer et al., 2007).

Organic Chemistry and Polymer Synthesis

In organic chemistry and materials science, compounds structurally similar to 2-Fluorophenyl carbamates are used in synthesizing novel organic compounds and polymers. For instance, studies have involved the synthesis of novel trisubstituted ethylenes, including fluoro, methyl, and methoxy ring-disubstituted phenylcyanoacrylates, showcasing the versatility of these compounds in creating new materials with potential applications in various industries (Awadallah et al., 2021).

Mechanism of Action

This compound is an inhibitor of KIAA1363 (or AADACL1), a 2-acetyl monoacylglyceryl ether (MAGE) hydrolase that is upregulated in aggressive cancers from various tissues.

Properties

IUPAC Name

(2-fluorophenyl) N-[2-[[2-(butoxymethyl)cyclohexyl]methoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32FNO4/c1-2-3-13-25-15-17-8-4-5-9-18(17)16-26-14-12-23-21(24)27-20-11-7-6-10-19(20)22/h6-7,10-11,17-18H,2-5,8-9,12-16H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYYXSHZANWPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1CCCCC1COCCNC(=O)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647856
Record name 2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926657-43-4
Record name 2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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